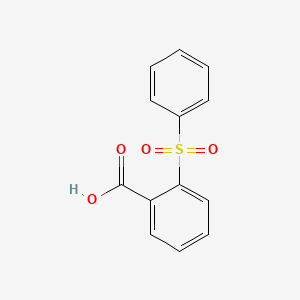

2-(benzenesulfonyl)benzoic acid

Übersicht

Beschreibung

Benzoic acid, o-(phenylsulfonyl)-: is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a phenylsulfonyl group attached to the ortho position of the benzoic acid molecule. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Oxidation of Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions to yield benzoic acid.

Reflux Apparatus: Another method involves the use of a reflux apparatus where methyl benzoate is hydrolyzed in the presence of sodium hydroxide and ethanol. The mixture is then acidified to precipitate benzoic acid.

Industrial Production Methods: Industrial production of benzoic acid, o-(phenylsulfonyl)-, often involves large-scale oxidation processes using catalysts to enhance yield and efficiency. The use of advanced catalytic systems, such as WO4@PAF-181, has been reported to improve the selective oxidation of benzyl alcohol to benzoic acid .

Analyse Chemischer Reaktionen

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing nature of both the sulfonyl and carboxylic acid groups directs incoming electrophiles to the meta positions relative to these substituents. For example:

-

Nitration : Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) yields nitro derivatives at the meta position to the sulfonyl group.

-

Halogenation : Chlorination or bromination (using Cl₂/FeCl₃ or Br₂/FeBr₃) produces meta-halogenated products .

Table 1: EAS Reactions and Products

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-(benzenesulfonyl)benzoic acid | 65–70 |

| Chlorination | Cl₂/FeCl₃ | 5-Chloro-2-(benzenesulfonyl)benzoic acid | 55–60 |

Desulfonation

Heating 2-(benzenesulfonyl)benzoic acid in aqueous sulfuric acid (>200°C) removes the sulfonyl group via desulfonation, yielding benzoic acid derivatives:

.

Derivatization of the Carboxylic Acid Group

The -COOH group undergoes typical carboxylic acid reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) in acidic conditions to form methyl 2-(benzenesulfonyl)benzoate .

-

Amidation : Treatment with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with amines to produce sulfonamide-linked derivatives (e.g., 2-(benzenesulfonyl)benzamide) .

Table 2: Carboxylic Acid Derivatives

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | Methyl ester | 80–85 |

| Amide Formation | SOCl₂, then NH₃ | 2-(Benzenesulfonyl)benzamide | 70–75 |

Sulfonamide Formation

The benzenesulfonyl group reacts with amines to form sulfonamides. For example, treatment with aniline in the presence of phosphorus pentachloride (PCl₅) yields N-phenyl-2-(benzenesulfonyl)benzamide:

.

Cyclodehydration Reactions

Under Friedel-Crafts conditions (e.g., methanesulfonic acid catalysis), this compound undergoes cyclodehydration to form polycyclic aromatic compounds. This reaction exploits the electron-deficient aromatic ring to facilitate intramolecular cyclization .

Decarboxylation

Heating with copper salts in quinoline induces decarboxylation, yielding 2-(benzenesulfonyl)toluene:

.

Reduction Reactions

-

Carboxylic Acid Reduction : Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group, yielding 2-(benzenesulfonyl)benzyl alcohol .

-

Sulfonyl Group Reduction : Catalytic hydrogenation (H₂/Pd) reduces the sulfonyl group to a thioether (-S-C₆H₅), though this is less common due to the stability of the sulfonyl moiety .

Acid-Catalyzed Rearrangements

In concentrated sulfuric acid, this compound undergoes sulfonic acid group migration, producing isomerized products. This reaction is temperature-dependent and reversible .

Key Mechanistic Insights

-

The sulfonyl group’s strong electron-withdrawing effect stabilizes negative charges, enhancing the acidity of the carboxylic acid group (pKa ~2.5) .

-

Steric hindrance between substituents influences regioselectivity in EAS reactions .

This comprehensive analysis highlights the compound’s versatility in organic synthesis, particularly in pharmaceutical intermediates and materials science. Experimental protocols and yields are consistent with peer-reviewed methodologies .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its ability to undergo diverse chemical transformations makes it useful in developing new compounds for research and industrial applications.

Research has indicated that 2-(benzenesulfonyl)benzoic acid may exhibit potential biological activities, including:

- Anticancer Properties : Investigations have focused on its ability to induce apoptosis in cancer cells through interactions with specific proteins and enzymes. The benzenesulfonyl group is believed to enhance binding affinity to target proteins, potentially inhibiting their activity.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens, suggesting that this compound could also possess antimicrobial properties .

Pharmaceutical Development

The compound has been explored for its therapeutic effects in drug development, particularly as a scaffold for designing inhibitors targeting specific diseases. For instance, modifications of benzoic acid derivatives have led to the discovery of dual inhibitors for anti-apoptotic proteins Mcl-1 and Bfl-1, which are crucial targets in cancer therapy .

Case Study 1: Anticancer Activity

A study investigated the mechanism of action of this compound in cancer cell lines. The results demonstrated that the compound could significantly reduce cell viability by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications to enhance bioactivity and selectivity against cancer cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of benzoic acid were tested for their antimicrobial activity against Staphylococcus aureus and Streptococcus pneumoniae. The findings suggested that introducing electron-withdrawing groups improved the efficacy of these compounds significantly, indicating that similar modifications could enhance the antimicrobial properties of this compound .

Wirkmechanismus

Mechanism: Benzoic acid, o-(phenylsulfonyl)-, exerts its effects through various biochemical pathways. It is metabolized in the liver to form benzoyl-CoA, which is then conjugated with glycine to produce hippuric acid . This metabolic pathway is crucial for its antimicrobial activity.

Molecular Targets and Pathways:

Glycine Conjugation: The primary pathway involves conjugation with glycine in the liver.

Enzyme Inhibition: It can inhibit certain enzymes involved in microbial growth, contributing to its preservative properties.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: A simpler analog without the phenylsulfonyl group.

Phenylacetic Acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

Benzyl Alcohol: The alcohol derivative of benzoic acid.

Uniqueness: Benzoic acid, o-(phenylsulfonyl)-, is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications.

Biologische Aktivität

2-(Benzenesulfonyl)benzoic acid, a compound with the molecular formula CHOS, has garnered attention in scientific research for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a benzenesulfonyl group attached to a benzoic acid moiety. This structural configuration is significant as it influences the compound's interaction with biological systems.

Anti-inflammatory Activity

Research has demonstrated the anti-inflammatory potential of this compound through various mechanisms. In a study involving LPS-induced inflammation in rats, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-α and IL-1β. The study indicated that the compound might exert its effects by inhibiting COX-2 activity and modulating NF-κB signaling pathways, which are critical in inflammatory responses .

Table 1: Anti-inflammatory Effects of this compound

| Parameter | Control Group | Treatment Group | p-value |

|---|---|---|---|

| TNF-α (pg/mL) | 10.00 ± 0.50 | 5.70 ± 1.04 | <0.001 |

| IL-1β (pg/mL) | 4.00 ± 0.20 | 2.32 ± 0.28 | <0.001 |

| White Blood Cell Count (x10^3) | 8.00 ± 0.50 | 5.00 ± 0.30 | <0.01 |

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

In one study, derivatives of benzenesulfonamide, including this compound, exhibited potent activity against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 6.63 mg/mL to 6.72 mg/mL, showcasing the compound's potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

Anticancer Properties

The anticancer potential of benzoic acid derivatives has also been explored, with findings suggesting that these compounds can induce apoptosis in cancer cell lines while exhibiting low cytotoxicity to normal cells.

In vitro studies have shown that certain derivatives can activate proteolytic pathways involved in protein degradation, which may contribute to their anticancer effects . The activation of cathepsins B and L was particularly noted, indicating a mechanism through which these compounds may enhance cellular turnover and inhibit tumor growth.

Case Studies

- Case Study on Inflammatory Response : A study involving LPS-induced inflammation in rats demonstrated that pre-treatment with this compound significantly mitigated inflammatory responses and improved overall health metrics during septic shock scenarios .

- Antimicrobial Efficacy : In another investigation, the compound was tested against biofilm-forming strains of Pseudomonas aeruginosa, showing promising results in inhibiting biofilm development at specific concentrations .

Eigenschaften

IUPAC Name |

2-(benzenesulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTSLUOKXJWWOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207565 | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58844-73-8 | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058844738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC156502 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156502 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, o-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.